1-(4-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)ETHAN-1-ONE
Description
1-(4-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound featuring a thiazole moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their aromatic properties and significant reactivity
Properties
IUPAC Name |
1-[4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-9-15(22-11(3)17-9)14-8-21-16(19-14)18-13-6-4-12(5-7-13)10(2)20/h4-8H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZINVFVENCLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the coupling of ethyl (2-amino-1,3-thiazol-4-yl) acetate with α or β-naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions of the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole moiety can activate or inhibit biochemical pathways by binding to enzymes or receptors. This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(4-{[4-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}PHENYL)ETHAN-1-ONE can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets and its potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
